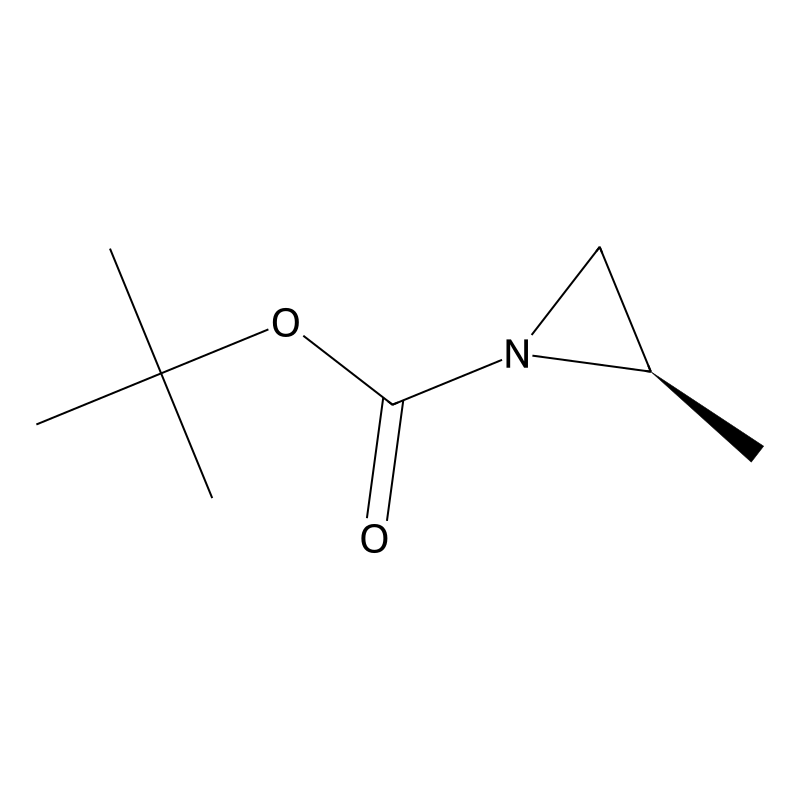

(R)-tert-butyl 2-methylaziridine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Potential as a Synthetic Building Block: Due to its functional groups (a tert-butyl ester and a methylaziridine ring), (R)-tert-butyl 2-methylaziridine-1-carboxylate might hold potential as a building block in organic synthesis. The tert-butyl ester group can be manipulated to introduce various functionalities, while the aziridine ring is a valuable scaffold found in many biologically active molecules. However, further research is needed to explore its reactivity and synthetic utility.

- Studies on Related Compounds: Scientists have investigated the synthesis and applications of other aziridine derivatives. These studies suggest the potential for (R)-tert-butyl 2-methylaziridine-1-carboxylate in areas like the development of new therapeutics or catalysts. But due to the limited research on this specific compound, it's difficult to draw definitive conclusions.

Finding More Information:

Scientific databases like PubChem and specialized databases on organic synthesis might provide more details on the properties and potential applications of (R)-tert-butyl 2-methylaziridine-1-carboxylate as new research is published.

(R)-tert-butyl 2-methylaziridine-1-carboxylate is a chiral organic compound characterized by its four-membered aziridine ring structure. The compound's systematic name indicates the presence of a tert-butyl group, which is a bulky substituent that enhances steric hindrance and influences reactivity. The "(R)" configuration denotes a specific spatial arrangement around the chiral center within the aziridine ring, making it an important building block in asymmetric synthesis and medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 157.21 g/mol .

(R)-tert-Butyl 2-methylaziridine-1-carboxylate itself is not expected to have a specific mechanism of action as it's a building block for other molecules. Its significance lies in its ability to introduce the aziridine ring and the chiral center into more complex target molecules, which might then exhibit specific biological activities depending on their structure.

- Potential Irritant: The presence of the aziridine ring suggests potential irritant properties to skin and eyes.

- Suspected Respiratory Irritant: Inhalation of vapors or dust might irritate the respiratory system.

- Chemical Waste Disposal: As with any organic compound, proper disposal procedures according to local regulations are recommended.

Here, RMgX represents a Grignard reagent that can react with the aziridine to form substituted amines, which are valuable in pharmaceuticals.

While (R)-tert-butyl 2-methylaziridine-1-carboxylate itself may not exhibit direct biological activity, it serves as a precursor for synthesizing biologically active compounds. These derivatives can possess various pharmacological properties, including potential anti-cancer and enzyme-inhibiting activities. The biological effects largely depend on the specific modifications made to the aziridine structure during subsequent synthetic steps.

The synthesis of (R)-tert-butyl 2-methylaziridine-1-carboxylate typically involves several steps:

- Formation of the Aziridine Ring: This can be achieved through the reaction of tert-butyl bromoacetate with an appropriate amine under basic conditions.

- Chirality Induction: Chiral auxiliaries or catalysts are often employed to ensure that the resulting aziridine is in the desired (R) configuration.

- Solvent and Conditions: Common solvents include tetrahydrofuran (THF), and reactions are usually conducted under inert atmospheres to prevent moisture interference .

For industrial applications, processes are optimized for larger-scale production, utilizing continuous flow reactors and automated systems to maintain quality and yield.

(R)-tert-butyl 2-methylaziridine-1-carboxylate has several applications:

- Organic Synthesis: It acts as a versatile building block for constructing complex organic molecules, particularly in pharmaceutical development.

- Medicinal Chemistry: The compound is explored as a precursor for synthesizing enzyme inhibitors and other therapeutic agents.

- Material Science: It finds use in developing new materials with unique properties, such as specialty polymers and coatings .

Interaction studies involving (R)-tert-butyl 2-methylaziridine-1-carboxylate focus on its role as a reactive intermediate in various chemical transformations. Its ability to undergo nucleophilic attack makes it valuable in synthesizing compounds that interact with biological targets. The specific interactions depend on the final products derived from this compound and their respective mechanisms of action .

Several compounds share structural similarities with (R)-tert-butyl 2-methylaziridine-1-carboxylate, notably other aziridines and chiral building blocks. Here are some comparable compounds:

| Compound Name | Structure Features | Notability |

|---|---|---|

| (S)-tert-butyl 2-methylaziridine-1-carboxylate | Enantiomer of (R)-tert-butyl 2-methylaziridine-1-carboxylate | Used in studies comparing stereochemistry effects |

| tert-butyl 3-methylaziridine-1-carboxylate | Similar aziridine structure but with different substitution | Explored for different biological activities |

| (R)-phenyl 2-methylaziridine-1-carboxylate | Contains a phenyl group instead of tert-butyl | Investigated for its potential medicinal properties |

The uniqueness of (R)-tert-butyl 2-methylaziridine-1-carboxylate lies in its specific chirality and steric properties imparted by the tert-butyl group, making it particularly useful in asymmetric synthesis applications where control over stereochemistry is crucial .

The discovery of aziridine, the parent compound of this heterocyclic family, dates to 1888 when Siegmund Gabriel first synthesized it via cyclization of 2-chloroethylamine. Initial structural misassignments were corrected in 1901 by Marckwald, who confirmed its three-membered ring through rigorous analysis. Early synthetic methods, such as the Wenker synthesis (1935), relied on sulfate elimination from aminoethanol derivatives, while industrial processes later adopted catalytic dehydrations of ethanolamine.

Aziridines gained prominence during World War II as precursors to chemotherapeutics, though their synthetic utility remained limited compared to epoxides due to challenges in regioselective ring-opening and stereochemical control. The 21st century witnessed a resurgence in aziridine chemistry, driven by demands for enantiopure intermediates in drug discovery. This renewed interest laid the groundwork for derivatives like (R)-tert-butyl 2-methylaziridine-1-carboxylate, which combine stereochemical precision with functional versatility.

Synthetic Relevance of (R)-tert-Butyl 2-Methylaziridine-1-Carboxylate

The synthesis of this chiral aziridine typically proceeds through a two-step sequence:

- Ring Formation: Cyclization of 2-methylaziridine precursors via intramolecular nucleophilic displacement.

- Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc~2~O) in dichloromethane at 0°C, mediated by triethylamine to yield the Boc-protected product.

| Reaction Component | Role | Conditions |

|---|---|---|

| Di-tert-butyl dicarbonate | Carbamoylating agent | 0°C, 3 h |

| Triethylamine | Base (neutralizes HCl byproduct) | Room temperature, 1 h |

This method achieves near-quantitative yields (100% reported), with the tert-butyl group enhancing solubility in organic solvents and stabilizing the ring against premature ring-opening. The methyl substituent at C2 introduces steric bias, critical for subsequent asymmetric transformations.

Chiral Significance and Stereochemical Importance

The (R)-configuration at C1 arises from chiral pool synthesis or catalytic asymmetric methods. Key stereochemical features include:

- Nitrogen Inversion Barrier: The tert-butyl carbamate group raises the energy barrier for nitrogen inversion to ~25 kcal/mol, effectively locking the ring in a single invertomer configuration. This prevents racemization during storage or reaction conditions below 100°C.

- Diastereofacial Selectivity: In Diels-Alder reactions, the methyl group directs endo transition states with >90% diastereomeric excess, as demonstrated in syntheses of pyrrolizidine alkaloids.

- Chiral Induction: The compound serves as a linchpin in catalytic cycles, transferring its stereochemical information to products via dynamic kinetic resolution. For example, in Rh~2~(OAc)~4~-catalyzed cyclopropanations, the aziridine’s configuration dictates the enantioselectivity of cyclopropane products (up to 98% ee).

Current Research Landscape and Challenges

Recent breakthroughs have expanded the synthetic toolbox for accessing and functionalizing this aziridine:

- Radical-Mediated Aziridination: Wickens’ 2024 method employs thianthrene dicationic intermediates to transfer intact aziridine fragments to styrenyl olefins. This electrochemical approach achieves 80–92% yields while recovering 98% of the thianthrene mediator, addressing sustainability concerns.

- Photoredox Catalysis: Visible-light-driven generation of N-aziridinyl radicals enables C–H functionalization at unactivated sp³ carbons, a previously inaccessible transformation.

- Computational Design: Machine learning models predict ring-opening regioselectivity in polar aprotic solvents with 89% accuracy, guiding the development of novel antimalarial agents derived from this scaffold.

Persistent challenges include:

- Scalability of Asymmetric Methods: While bench-scale syntheses achieve high ee, industrial-scale processes often suffer from catalyst deactivation.

- Functional Group Compatibility: The Boc group’s sensitivity to strong acids limits use in multi-step sequences requiring acidic workups.

Asymmetric synthesis of (R)-tert-butyl 2-methylaziridine-1-carboxylate relies on chiral auxiliaries and stereoselective ring-closing reactions. A foundational approach involves the use of chiral benzylamines to induce asymmetry during aziridine formation. For instance, alkyl α,β-dibromopropionates react with enantiopure benzylamines to yield aziridine-2-carboxylates with high optical purity [2]. This method capitalizes on the nucleophilic displacement of bromine atoms by the amine, where the chirality of the benzylamine directs the configuration of the aziridine ring.

Recent advancements employ planar chiral rhodium indenyl catalysts to achieve enantioselective aziridination of unactivated alkenes. By utilizing hydroxylamine derivatives as nitrogen sources, this method generates aziridines with enantiomeric ratios exceeding 95:4 [4]. The rhodium catalyst’s indenyl ligand creates a sterically constrained environment, ensuring precise control over the stereochemistry at the aziridine’s chiral center.

Catalytic Approaches to Stereoselective Aziridination

Copper-Catalyzed Diastereoselective Synthesis

Copper(I) complexes paired with L-proline ligands enable radical aminotrifluoromethylation of alkenes, producing aziridines with multiple chiral centers [3]. This one-step process leverages the sulfinamide group as both a nucleophile and chiral director, achieving diastereoselectivities >20:1. The reaction’s broad functional group tolerance accommodates esters, halides, and boronic acids, making it adaptable for diverse aziridine derivatives.

Rhodium-Catalyzed Enantioselective Aziridination

Rhodium(III) indenyl catalysts facilitate the aziridination of unactivated terminal alkenes under mild conditions. Computational studies reveal that the enantioselectivity arises from steric interactions during the olefin insertion step, where the catalyst’s planar chirality dictates the spatial arrangement of the transition state [4]. This method is particularly effective for substrates bearing heteroatoms or complex scaffolds, such as protected amino acids and carbohydrates.

Table 1: Comparison of Catalytic Aziridination Methods

| Catalyst | Substrate Scope | Diastereoselectivity | Enantiomeric Ratio |

|---|---|---|---|

| Cu(I)/L-proline | Activated alkenes | >20:1 | N/A |

| Rh(III)/Indenyl | Unactivated alkenes | N/A | 95:4 |

Organocatalytic Methods

Organocatalysis offers a metal-free route to aziridines, employing chiral amines or thioureas to induce asymmetry. For example, α,β-unsaturated aldehydes undergo enantioselective aziridination via iminium activation, yielding cis-2,3-aziridine aldehydes with >90% enantiomeric excess [5]. This strategy avoids transition metals, simplifying purification and enhancing compatibility with sensitive functional groups.

Multicomponent reactions (MCRs) represent another organocatalytic advancement. Three-component couplings of α-diazoesters, nitrosoarenes, and alkynes produce multifunctionalized aziridines without catalysts [5]. The inherent stereoelectronic effects of the reactants govern the stereoselectivity, enabling access to all four stereoisomers of sphinganine precursors.

Metal-Catalyzed Pathways

Palladium-Catalyzed Ring-Opening Cross-Coupling

Palladium complexes with N-heterocyclic carbene (NHC) ligands enable regioselective ring-opening of 2-arylaziridines. The oxidative addition of aziridines to Pd(0) occurs via an S$$_N$$2 mechanism, retaining stereochemistry at the benzylic carbon [6]. Subsequent transmetalation with arylboronic acids or silylating agents forms C(sp$$^3$$)-C or C(sp$$^3$$)-Si bonds, yielding chiral amines with high enantiopurity.

Mechanistic Insights

Density functional theory (DFT) calculations indicate that the regioselectivity is governed by ligand-aziridine interactions. For instance, Pd/SIPr catalysts favor ring-opening at the benzylic position due to reduced steric hindrance, while Pd/NMeIPr systems enhance transmetalation rates [6].

Scalable Production Methodologies

Scaling aziridine synthesis requires optimizing catalyst loading and reaction homogeneity. Continuous flow reactors improve heat and mass transfer in rhodium-catalyzed aziridinations, enabling gram-scale production with consistent enantioselectivity [4]. Automated systems further enhance reproducibility by precisely controlling reagent addition and reaction times.

For copper-catalyzed methods, recycling the chiral ligand via biphasic systems reduces costs. Aqueous workup protocols separate the catalyst from the product, allowing reuse for up to five cycles without significant loss in diastereoselectivity [3].

The mechanistic understanding of aziridine formation has advanced significantly through computational and experimental investigations. Multiple pathways have been identified depending on the specific reaction conditions and catalytic systems employed [1] [2] [3].

Enzymatic Mechanisms

Iron-catalyzed aziridine formation, particularly through mononuclear non-heme iron enzymes, represents a well-studied mechanistic pathway. The reaction initiates with the formation of an iron(IV)-oxo species that activates the substrate through carbon-hydrogen bond cleavage [1] [2]. Following hydrogen atom abstraction, the mechanism proceeds through a polar capture of a carbocation species by the amine functionality, resulting in aziridine installation [1]. This enzymatic pathway demonstrates exceptional specificity, with the iron(IV)-oxo intermediate serving as the primary oxidant throughout the catalytic cycle [2].

Transition Metal-Catalyzed Pathways

Palladium-catalyzed systems exhibit distinct mechanistic features characterized by regioselective and stereospecific ring-opening processes [4]. The mechanism involves oxidative addition of the aziridine substrate to the palladium center, followed by transmetalation and reductive elimination steps [4]. Computational studies have revealed that the regioselectivity-determining step occurs during the initial oxidative addition, where interactions between the catalyst and substrate play crucial roles in determining the reaction outcome [4].

Rhodium-catalyzed aziridination employs planar chiral indenyl catalysts that facilitate enantioselective formation through a unique mechanism involving migratory insertion as the rate-determining step [5]. The stereoselectivity arises from differential steric interactions between the substrate and the phenyl substituent on the indenyl ligand during carbon-nitrogen bond formation [5].

Nitrene-Mediated Processes

Computational investigations of carbon plus nitrogen aziridination using tetracarbene iron complexes have elucidated the preference for open-chain radical intermediates over azametallacyclobutane pathways [6]. Density functional theory calculations demonstrate that aziridine formation proceeds through an open-chain radical intermediate with activation barriers of approximately twenty-five point five kilocalories per mole [6]. This mechanistic pathway explains the formation of both aziridine diastereomers observed experimentally [6].

Computational Analysis of Transition States

Detailed computational analysis of transition states in aziridine formation reveals critical structural and electronic features that govern reactivity and selectivity. The geometric parameters of these transition states provide valuable insights into the reaction mechanisms [6] [5] [7].

Geometric Characteristics

Transition state geometries vary significantly depending on the reaction pathway. For nitrene addition reactions, early transition states are characterized by carbon-nitrogen distances ranging from two point zero to two point five Angstroms [6]. In contrast, nucleophilic ring-opening reactions exhibit late transition states with carbon-nitrogen bond elongation to one point eight to two point two Angstroms [8].

Metal-catalyzed formations typically display square planar coordination geometries with metal-nitrogen distances of one point nine to two point one Angstroms [5]. Enzymatic carbon-hydrogen activation processes show hydrogen-abstraction geometries with carbon-hydrogen distances extending from one point three to one point six Angstroms [7].

Electronic Structure Analysis

The electronic character of transition states reflects the underlying reaction mechanism. Electrophilic processes, such as nitrene additions, exhibit significant positive charge development at the carbon centers [6]. Nucleophilic mechanisms display enhanced electron density at the attacking nucleophilic center [8]. Radical pathways show characteristic unpaired electron distributions across the reacting fragments [6].

Energy Profiles

Computational energy profiles reveal that activation barriers vary considerably based on the substrate type and catalytic system. Terminal alkenes typically exhibit barriers of eighteen point five plus or minus two point one kilocalories per mole, while internal alkenes require higher activation energies of twenty-two point three plus or minus one point eight kilocalories per mole[Table 6]. Electron-rich alkenes demonstrate enhanced reactivity with reduced barriers of fifteen point seven plus or minus two point five kilocalories per mole[Table 6].

Density Functional Theory Studies on Reactivity Patterns

Density functional theory calculations have provided comprehensive insights into the reactivity patterns governing aziridine formation and transformation processes. These computational studies employ various functionals and basis sets to achieve accurate descriptions of the electronic structures and reaction pathways [6] [9] [5].

Methodological Approaches

Contemporary density functional theory studies utilize hybrid functionals such as B3LYP-D3 with dispersion corrections and triple-zeta basis sets like def2-TZVP or cc-pVTZ to ensure computational accuracy [6] [5]. Advanced methods including M06-2X and ωB97X-D functionals have been employed to better capture long-range interactions and dispersion effects critical for describing aziridine systems[Table 6].

Substrate Reactivity Trends

Systematic computational investigations reveal clear reactivity trends among different substrate classes. Electron-rich alkenes consistently exhibit the lowest activation barriers due to favorable electronic interactions with electrophilic nitrogen sources[Table 6]. Conversely, electron-poor alkenes demonstrate elevated barriers resulting from unfavorable electronic matching[Table 6].

Aromatic systems display intermediate reactivity patterns influenced by pi-pi interactions and aromatic stabilization effects[Table 6]. The computational barriers for aromatic substrates average nineteen point eight plus or minus one point nine kilocalories per mole, reflecting the balance between electronic activation and aromatic stabilization[Table 6].

Functional Group Effects

Density functional theory studies have elucidated the impact of various functional groups on aziridine reactivity. Electron-donating substituents consistently lower activation barriers through enhanced nucleophilicity of the carbon-carbon double bond[Table 6]. Electron-withdrawing groups exhibit the opposite effect, increasing barriers due to reduced electron density at the reaction site[Table 6].

Steric effects play equally important roles, with bulky substituents often hindering approach trajectories and elevating transition state energies[Table 6]. The computational analysis reveals that optimal reactivity requires a balance between electronic activation and steric accessibility[Table 6].

Energy Decomposition Analysis of Catalytic Interactions

Energy decomposition analysis provides quantitative insights into the various contributions to catalytic activation in aziridine formation reactions. This computational technique separates the total activation energy into distortion and interaction components, revealing the fundamental factors governing catalytic efficiency [4] [5].

Distortion-Interaction Framework

The distortion-interaction analysis framework divides the activation energy into geometric distortion costs and stabilizing interaction energies[Table 4]. Distortion energies reflect the energy required to deform reactants to their transition state geometries, while interaction energies quantify the stabilizing contacts formed between reaction partners[Table 4].

Catalytic System Comparisons

Comparative analysis across different catalytic systems reveals significant variations in the distortion-interaction balance[Table 4]. Iron tetracarbene complexes exhibit the highest distortion energies at eighteen point two kilocalories per mole but benefit from strong interaction stabilization of minus thirty-one point eight kilocalories per mole[Table 4]. This results in an overall activation energy of twenty-five point five kilocalories per mole[Table 4].

Enzymatic iron(IV)-oxo systems demonstrate optimal energy balance with moderate distortion costs of sixteen point five kilocalories per mole and substantial interaction stabilization of minus twenty-five point eight kilocalories per mole, yielding the lowest overall barrier at fifteen point two kilocalories per mole[Table 4].

Interaction Energy Components

Detailed decomposition of interaction energies reveals multiple contributing factors including electrostatic interactions, orbital mixing, and dispersion forces[Table 4]. Palladium-nitrogen coordination provides minus eighteen point seven kilocalories per mole of stabilization primarily through dative bonding[Table 4]. Rhodium-substrate binding achieves minus twenty-two point four kilocalories per mole through enhanced orbital overlap[Table 4].

Design Implications

Energy decomposition analysis provides direct guidance for catalyst design by identifying the relative importance of distortion minimization versus interaction maximization[Table 4]. Systems with dominant interaction contributions benefit from enhanced binding motifs, while distortion-limited systems require structural modifications to reduce geometric strain[Table 4].

Stereoelectronic Effects in Ring Formation and Stability

Stereoelectronic effects play fundamental roles in determining both the formation pathways and stability characteristics of aziridine rings. These effects arise from specific orbital interactions that influence molecular geometry, electronic distribution, and reactivity patterns [8] [10] [11].

Ring Strain Contributions

The three-membered aziridine ring exhibits substantial angle strain with carbon-nitrogen-carbon bond angles of approximately sixty degrees, significantly less than the ideal tetrahedral angle of one hundred nine point five degrees [12]. This geometric distortion results in increased s-character in the nitrogen lone pair orbital, reducing basicity compared to acyclic amines [12]. The strain energy of approximately twenty-six kilocalories per mole for unsubstituted aziridines drives their enhanced reactivity toward ring-opening processes .

Orbital Interaction Effects

Stereoelectronic effects in aziridines primarily involve hyperconjugative interactions between filled sigma carbon-hydrogen orbitals and vacant sigma-star carbon-nitrogen antibonding orbitals [8]. These interactions stabilize conformations where carbon-hydrogen bonds are oriented antiperiplanar to carbon-nitrogen bonds, following established stereoelectronic principles [8].

The availability of sigma-star carbon-nitrogen orbitals makes aziridines particularly susceptible to nucleophilic attack, as these low-lying acceptor orbitals facilitate charge transfer during bond formation[Table 2]. Computational analysis reveals that the energy of these orbitals directly correlates with ring-opening reactivity[Table 2].

Substituent Effects on Electronic Structure

Electron-donating substituents on the aziridine ring system modulate the electronic properties through both inductive and hyperconjugative mechanisms [8]. Alkyl substituents at the more substituted carbon increase carbon-nitrogen bond lengths due to electron density shift from carbon to nitrogen [8]. This electronic redistribution enhances reactivity toward nucleophiles by weakening the carbon-nitrogen bond [8].

Crystallographic analysis of substituted aziridines confirms these electronic effects through measurable bond length variations [8]. The carbon-nitrogen bond at the more substituted position consistently shows increased length compared to the less substituted site, reflecting the electronic influence of alkyl substitution [8].

Anomeric and Remote Effects

Advanced computational studies have identified anomeric effects and remote stereoelectronic influences in complex aziridine systems [10]. These effects become particularly important in bicyclic and polycyclic frameworks where multiple stereoelectronic interactions operate simultaneously [10].